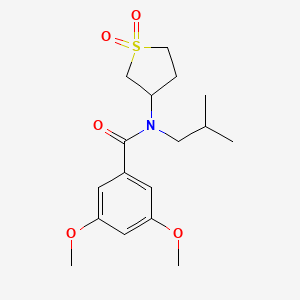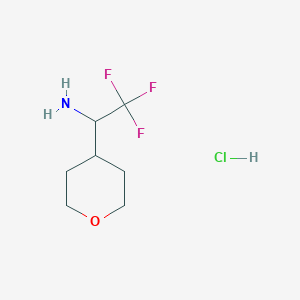![molecular formula C8H15F2NO B2610187 [1-Amino-4-(difluoromethyl)cyclohexyl]methanol CAS No. 2172454-26-9](/img/structure/B2610187.png)
[1-Amino-4-(difluoromethyl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Amino-4-(difluoromethyl)cyclohexyl]methanol: is a chemical compound with the molecular formula C8H15F2NO and a molecular weight of 179.21 g/mol It is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a cyclohexane ring
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [1-Amino-4-(difluoromethyl)cyclohexyl]methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of fluorinated compounds with biological systems.
Medicine:
Drug Development: It serves as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Safety and Hazards
The compound [1-Amino-4-(difluoromethyl)cyclohexyl]methanol is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes fluorination to introduce the difluoromethyl group.
Amination: The fluorinated cyclohexane derivative is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-Amino-4-(difluoromethyl)cyclohexyl]methanol can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted cyclohexane derivatives.
Mécanisme D'action
The mechanism of action of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
- [1-Amino-4-(trifluoromethyl)cyclohexyl]methanol
- [1-Amino-4-(methyl)cyclohexyl]methanol
- [1-Amino-4-(ethyl)cyclohexyl]methanol
Comparison:
- Binding Affinity: The presence of the difluoromethyl group in [1-Amino-4-(difluoromethyl)cyclohexyl]methanol enhances its binding affinity compared to similar compounds with different substituents.
- Reactivity: The difluoromethyl group also influences the reactivity of the compound, making it more suitable for specific chemical reactions.
- Applications: Due to its unique properties, this compound finds applications in areas where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
[1-amino-4-(difluoromethyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMXOMNGIJFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
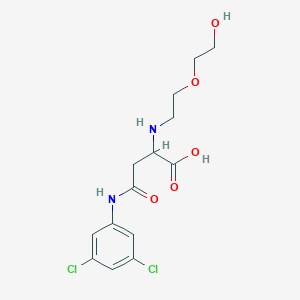
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2610107.png)
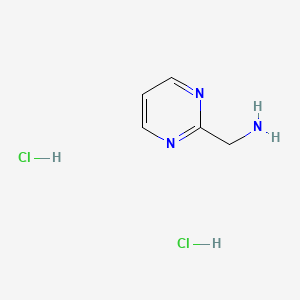
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)
![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)
![N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2610112.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)piperidine-4-carboxylic acid](/img/structure/B2610113.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)
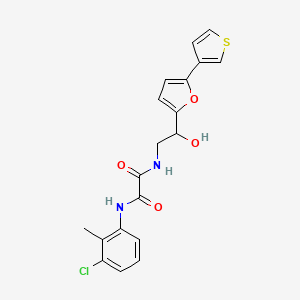
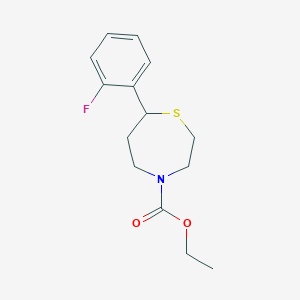
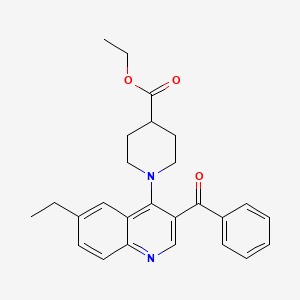
![N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)
